L-Ascorbic acid monophosphate magnesium salt
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Overview
Description
L-Ascorbic acid monophosphate magnesium salt, also known as L-Ascorbic acid 2-phosphate magnesium salt, is a stable derivative of Vitamin C (L-Ascorbic acid). This compound is known for its enhanced stability compared to L-Ascorbic acid, making it a valuable ingredient in various scientific and industrial applications. It is commonly used in cell culture media, cosmetics, and as a raw material in the production of advanced therapy medicinal products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ascorbic acid monophosphate magnesium salt typically involves the phosphorylation of L-Ascorbic acid followed by the introduction of magnesium ions. One common method includes reacting L-Ascorbic acid with phosphoric acid in the presence of a suitable catalyst to form L-Ascorbic acid 2-phosphate. This intermediate is then reacted with a magnesium salt, such as magnesium chloride, to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Ascorbic acid monophosphate magnesium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can act as a reducing agent in various biochemical reactions.
Substitution: The phosphate group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: It can reduce metal ions and other oxidized compounds.
Substitution: Reactions often involve nucleophiles such as hydroxide ions.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Reduced metal ions and other reduced compounds.
Substitution: Various phosphorylated derivatives.
Scientific Research Applications
L-Ascorbic acid monophosphate magnesium salt is widely used in scientific research due to its stability and bioactivity. Some key applications include:
Cell Culture Media: It is used as a supplement in cell culture media to promote cell growth and differentiation.
Cosmetics: It is used in skincare products for its antioxidant properties and ability to stimulate collagen production.
Advanced Therapy Medicinal Products: It serves as a raw material in the production of gene, cell, and tissue engineering products.
Biochemical Research: It is used in studies involving oxidative stress, gene expression, and metabolic pathways
Mechanism of Action
L-Ascorbic acid monophosphate magnesium salt exerts its effects primarily through its antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative damage. Additionally, it acts as a co-factor for various enzymes, including those involved in collagen synthesis and DNA demethylation. The compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators .
Comparison with Similar Compounds
Similar Compounds
L-Ascorbic acid: The parent compound, less stable but highly bioactive.
L-Ascorbic acid 2-phosphate sodium salt: Another stable derivative used in similar applications.
Magnesium ascorbyl phosphate: A similar compound with comparable stability and applications.
Uniqueness
L-Ascorbic acid monophosphate magnesium salt stands out due to its enhanced stability and bioavailability compared to L-Ascorbic acid. Its magnesium content also provides additional benefits, such as improved skin penetration and additional antioxidant properties .
Properties
CAS No. |
119588-63-5 |
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Molecular Formula |
C6H7MgO9P |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
magnesium;(1S)-1-[(2R)-4-hydroxy-5-oxo-3-phosphonooxy-2H-furan-2-yl]ethane-1,2-diolate |
InChI |
InChI=1S/C6H7O9P.Mg/c7-1-2(8)4-5(15-16(11,12)13)3(9)6(10)14-4;/h2,4,9H,1H2,(H2,11,12,13);/q-2;+2/t2-,4+;/m0./s1 |
InChI Key |
BVILVCMVJGYFDH-LEJBHHMKSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)OP(=O)(O)O)[O-])[O-].[Mg+2] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)OP(=O)(O)O)[O-])[O-].[Mg+2] |
Origin of Product |
United States |
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